4-(1-Hydroxyethyl)-2-methoxyphenol
Overview
Description
Synthesis Analysis 4-(1-Hydroxyethyl)-2-methoxyphenol is synthesized via various chemical routes involving complex reactions. A study reported the synthesis of related compounds through Schiff bases reduction, indicating a potential pathway for synthesizing similar compounds, which could involve methoxyphenols and their derivatives (Ajibade & Andrew, 2021). Another approach involves the microwave-assisted method, highlighting a contemporary technique for synthesizing methoxyphenols, offering simplicity and safety (Zhou Shu-jin, 2015).
Molecular Structure Analysis The molecular structure of methoxyphenol derivatives, closely related to 4-(1-Hydroxyethyl)-2-methoxyphenol, often features significant intermolecular hydrogen bonding. These structures are influenced by the position and nature of substituents, as seen in studies where hydrogen-bonding networks result in various molecular assemblies (Masci & Thuéry, 2002).
Chemical Reactions and Properties The chemical reactivity of methoxyphenol derivatives involves a range of reactions, including Schiff base formation, which is pivotal for synthesizing various compounds such as azo dyes and dithiocarbamate. This reactivity underscores the compound's utility as a precursor in organic synthesis (Ajibade & Andrew, 2021).
Physical Properties Analysis Methoxyphenols' physical properties, including their hydrogen-bonding capabilities, significantly affect their melting points, solubility, and crystalline structures. These properties are crucial for their application in various fields, as demonstrated by the detailed study of hydrogen-bonded assemblages in derivatives of 2,6-bis(hydroxymethyl)phenol (Masci & Thuéry, 2002).
Chemical Properties Analysis The chemical properties of 4-(1-Hydroxyethyl)-2-methoxyphenol derivatives are characterized by their reactivity towards various chemical agents, forming complex structures. This includes reactions with trimethylaluminum, leading to novel catalysts for polymerization, indicating the compound's role in synthetic chemistry (Hsueh, Huang, & Lin, 2002). The antioxidant activity of similar compounds also highlights their chemical utility in broader applications (Kusumaningrum et al., 2021).
Scientific Research Applications
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Chemical Synthesis
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Organic Compounds
- Application : “Methyl 4-(1-hydroxyethyl)benzoate”, a derivative of “4-(1-Hydroxyethyl)-2-methoxyphenol”, is used in the study of organooxygen compounds .
- Method of Application : The compound is used in its pure form (90% tech.) and can be purchased from scientific suppliers . The specific methods of application would depend on the particular study being conducted.
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Reaction with Glucose
- Application : “4-(1-Hydroxyethyl)-2-methoxyphenol” has been used in reactions with glucose .
- Method of Application : The reaction was carried out in a water-ethanol medium in the presence of NaOH .
- Results : The reaction yielded 1,2-bis(4-(hydroxymethyl)phenyl)diazene oxide, 1,2-bis(2-(hydroxymethyl)phenyl)diazene oxide and 1,2-bis(4-(1-hydroxyethyl)phenyl)diazene oxide in 76%, 76% and 72% yields, respectively .
properties
IUPAC Name |
4-(1-hydroxyethyl)-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRAMWDUCXAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870961 | |
Record name | 4-(1-Hydroxyethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydroxyethyl)-2-methoxyphenol | |
CAS RN |
2480-86-6 | |
Record name | 4-Hydroxy-3-methoxy-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2480-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-hydroxy-3-methoxy-alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2480-86-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3-methoxy-alpha-methylbenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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